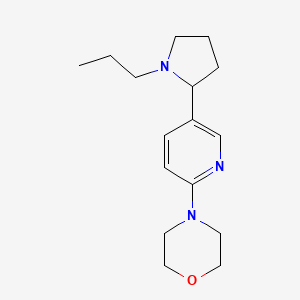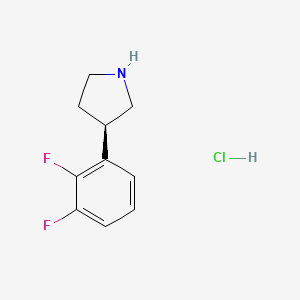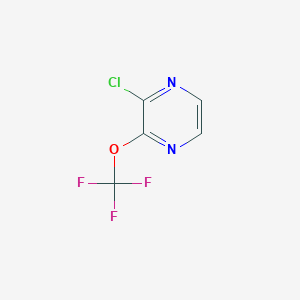
2-Chloro-3-(trifluoromethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of trifluoromethoxypyrazines. This compound is of significant interest due to the unique properties conferred by the trifluoromethoxy group, which is known for its electron-withdrawing and electron-donating characteristics. These properties make it a valuable compound in various fields, including medicinal chemistry and material sciences .
Preparation Methods
The synthesis of 2-Chloro-3-(trifluoromethoxy)pyrazine involves several steps. One efficient and scalable method includes the reaction of 2-chloropyrazine with trifluoromethoxy reagents under specific conditions. The synthetic utility of this molecule has been demonstrated in various coupling reactions, such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It participates in Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions, forming various derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of the trifluoromethoxy group suggests potential reactivity under oxidative conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It is considered a privileged substituent in drug design due to its unique electronic properties and stability.
Material Sciences: The compound’s stability and electronic properties make it useful in the development of new materials.
Agrochemicals: Similar compounds have been used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(trifluoromethoxy)pyrazine exerts its effects is primarily through its interaction with molecular targets influenced by its electron-withdrawing and electron-donating properties. These interactions can affect various biological pathways, making it a valuable compound in medicinal chemistry and other fields .
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethoxy)pyrazine can be compared with other trifluoromethoxy-substituted pyrazines and pyridines. Similar compounds include:
- 2-Chloro-5-(trifluoromethoxy)pyrazine
- 2-Chloro-3-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
These compounds share similar electronic properties but differ in their specific reactivity and applications. The unique combination of the trifluoromethoxy group and the pyrazine ring in this compound provides distinct advantages in stability and reactivity .
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
InChI Key |
NINUHVSVFBHFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



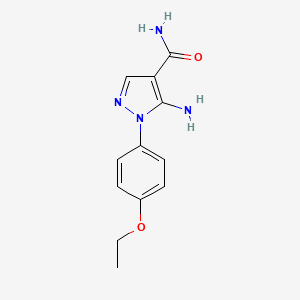


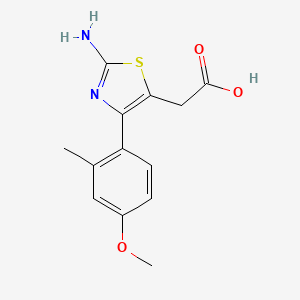


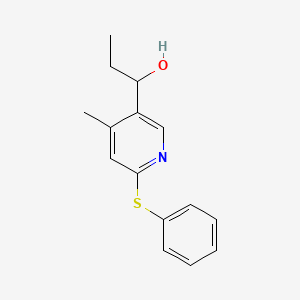
![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)


